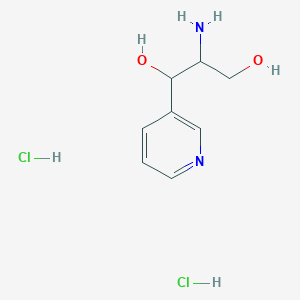
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride
Descripción general
Descripción
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is an organic compound with the molecular formula C8H12N2O2·2HCl. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-amino-1,3-propane diol.
Electrophilic Reaction: The amino group of 2-amino-1,3-propane diol is chemo-selectively reacted with a diverse set of electrophiles to form functional diol intermediates.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Catalytic Hydrogenation: Using 5-oxime-1,3-dioxane as a starting material, catalytic hydrogenation is performed to reduce it to 5-amino-1,3-dioxane.
Hydrolysis: The resulting product is then hydrolyzed to obtain 2-Amino-1-(pyridin-3-yl)propane-1,3-diol.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and cyclic compounds, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in biochemical pathways.
Pathways Involved: It modulates pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propanediol: A similar compound used in the synthesis of iodinated contrast agents.
2-Aminoglycerol: Another related compound with applications in biochemistry and medicine.
Uniqueness
2-Amino-1-(pyridin-3-yl)propane-1,3-diol dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-amino-1-pyridin-3-ylpropane-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c9-7(5-11)8(12)6-2-1-3-10-4-6;;/h1-4,7-8,11-12H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTYCMLNFJFKDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(CO)N)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


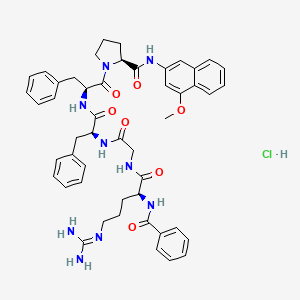



![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
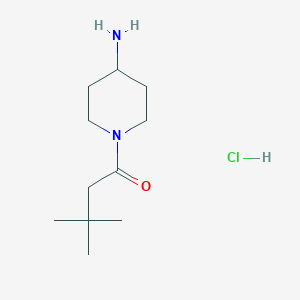
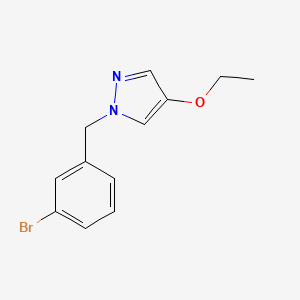
![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
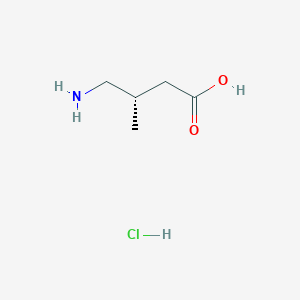



![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)
